molecular formula C13H21N B13289773 [(3,4-Dimethylphenyl)methyl](2-methylpropyl)amine

[(3,4-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B13289773
M. Wt: 191.31 g/mol
InChI Key: JQNHUGMJQUBJKK-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions, and the amine group is bonded to a 2-methylpropyl group. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the alkylation of 3,4-dimethylbenzylamine with 2-methylpropyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of (3,4-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3,4-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s molecular structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds such as:

    Phenylmethylamine: Lacks the methyl substitutions on the phenyl ring.

    (3,4-Dimethylphenyl)methylamine: Lacks the 2-methylpropyl group.

    (3,4-Dimethylphenyl)methyl](2-methylpropyl)amine derivatives: Compounds with different substituents on the phenyl ring or amine group.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)12(4)7-13/h5-7,10,14H,8-9H2,1-4H3

InChI Key

JQNHUGMJQUBJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)C)C

Origin of Product

United States

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